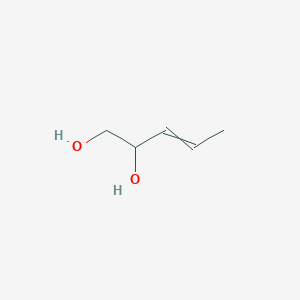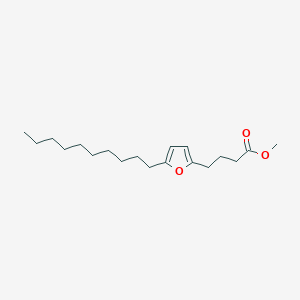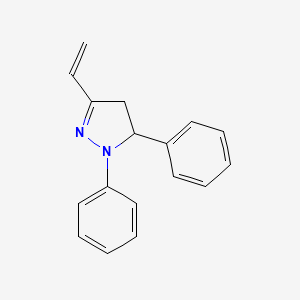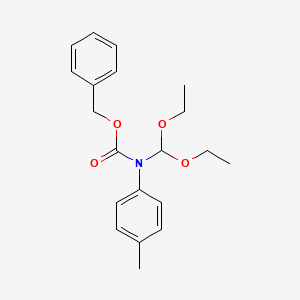
4-Methylidene-2H,4H-1,3-benzodioxin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylidene-2H,4H-1,3-benzodioxin-2-one is a heterocyclic organic compound with the molecular formula C9H6O3 It is characterized by a benzodioxin ring fused with a methylene group and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylidene-2H,4H-1,3-benzodioxin-2-one typically involves the reaction of salicylic acid with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile. This method allows for the direct formation of the benzodioxinone derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylidene-2H,4H-1,3-benzodioxin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated benzodioxin derivatives
Applications De Recherche Scientifique
4-Methylidene-2H,4H-1,3-benzodioxin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The exact mechanism of action of 4-Methylidene-2H,4H-1,3-benzodioxin-2-one is not fully understood. it is believed to interact with various molecular targets and pathways, including enzyme inhibition and disruption of microbial cell walls. Further research is needed to elucidate the detailed mechanisms.
Comparaison Avec Des Composés Similaires
- 4H-1,3-Benzodioxin-2-one
- 2,3-Dihydro-1,4-benzodioxin-2-one
- 7-Methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
Comparison: 4-Methylidene-2H,4H-1,3-benzodioxin-2-one is unique due to the presence of the methylene group at the 4-position, which imparts distinct chemical reactivity and potential bioactivity compared to its analogs .
Propriétés
Numéro CAS |
64042-55-3 |
|---|---|
Formule moléculaire |
C9H6O3 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
4-methylidene-1,3-benzodioxin-2-one |
InChI |
InChI=1S/C9H6O3/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H,1H2 |
Clé InChI |
KNOAFWUKRDDZTP-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2=CC=CC=C2OC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


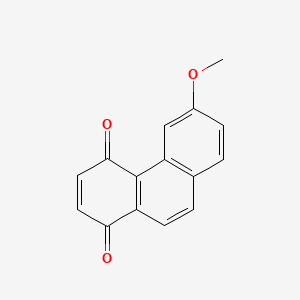
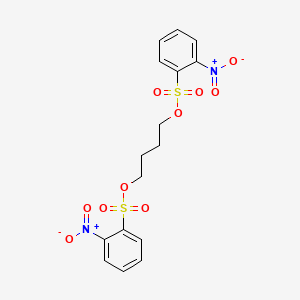
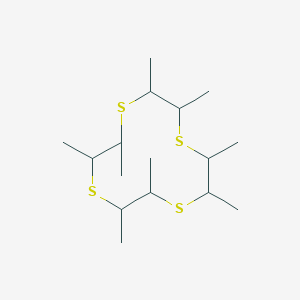
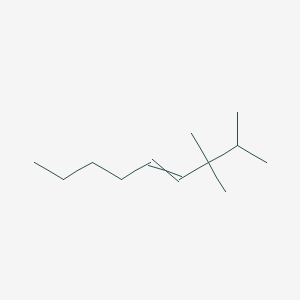
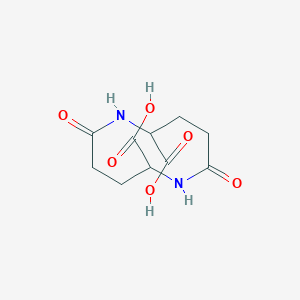
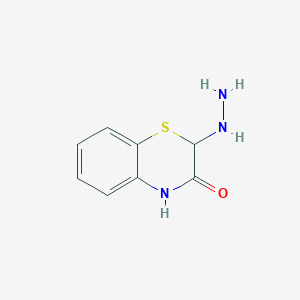
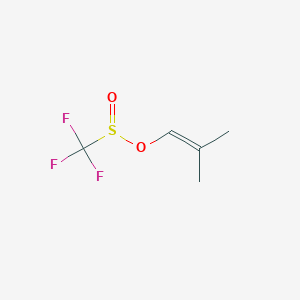
![9-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14497261.png)
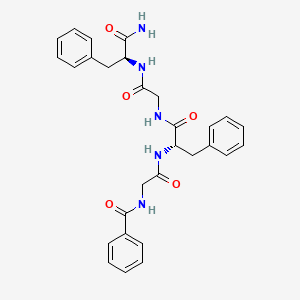
![Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride](/img/structure/B14497280.png)
